molecular formula C18H22N2O3S2 B2892143 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1021118-10-4

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2892143
CAS No.: 1021118-10-4
M. Wt: 378.51
InChI Key: VERXQHMMAIJOFU-UHFFFAOYSA-N
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Description

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a phenylsulfonyl group and an acetamide moiety linked to a thiophen-2-ylmethyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.

    Attachment of the Acetamide Moiety: The acetamide group is attached through acylation reactions, often using acetic anhydride or acetyl chloride.

    Linking the Thiophen-2-ylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide: Lacks the thiophen-2-ylmethyl group.

    N-(thiophen-2-ylmethyl)acetamide: Lacks the piperidine and phenylsulfonyl groups.

    2-(1-(phenylsulfonyl)piperidin-2-yl)-N-methylacetamide: Similar structure but with a methyl group instead of the thiophen-2-ylmethyl group.

Uniqueness

The uniqueness of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenylsulfonyl and thiophen-2-ylmethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c21-18(19-14-16-8-6-12-24-16)13-15-7-4-5-11-20(15)25(22,23)17-9-2-1-3-10-17/h1-3,6,8-10,12,15H,4-5,7,11,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERXQHMMAIJOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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